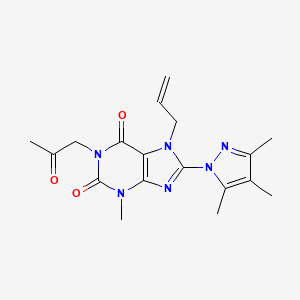

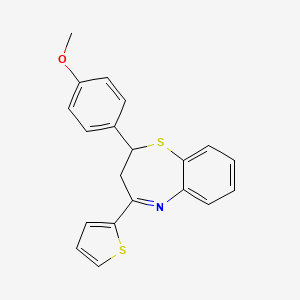

3-Methyl-1-(2-oxopropyl)-7-prop-2-enyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trih ydropurine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-Methyl-1-(2-oxopropyl)-7-prop-2-enyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione" is not directly discussed in the provided papers. However, the papers do detail the synthesis and structural analysis of a related compound, which is a spirocyclic compound with a 1,8,8-trimethyl substitution pattern. The compound of interest in the papers is synthesized through a reaction involving 2-methyl-2-(prop-2′-enyl)cyclopentane-1,3-dione and 2,2-dimethylpropane-1,3-diol, leading to a series of chemical transformations that ultimately yield a spirocyclic alcohol and its derivatives .

Synthesis Analysis

The synthesis process described in the papers involves a multi-step reaction starting with the formation of a spirocyclic ketone, followed by hydride reduction to produce a mixture of epimeric alcohols. These alcohols are then separated and further processed through oxidative cleavage, borohydride reduction, and silylation to yield pure epimers of a silyloxyethyl-substituted spirocyclic benzoate. The final step involves flash vacuum pyrolysis and treatment with tetrabutylammonium fluoride to obtain the corresponding spirocyclic alcohol .

Molecular Structure Analysis

The molecular structure of the synthesized compound, specifically the (1RS,2SR)-1,8,8-trimethyl-1-(prop-2′-enyl)-6,10-dioxaspiro[4.5]dec-2-yl benzoate, was determined using X-ray crystallography. This technique allowed for the establishment of the relative stereochemistry of the compound, providing detailed insights into its three-dimensional conformation .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the spirocyclic compound are characterized by a series of selective transformations. These include the initial condensation reaction, the stereoselective hydride reduction, and the subsequent steps leading to the formation of epimeric benzoates. The use of flash vacuum pyrolysis and tetrabutylammonium fluoride treatment indicates a careful design to achieve the desired end product while preserving the delicate stereochemistry of the molecule .

Physical and Chemical Properties Analysis

While the papers do not provide a comprehensive analysis of the physical and chemical properties of the synthesized compounds, the methods used in their synthesis and the structural determination suggest that these compounds possess unique stereochemical and physicochemical characteristics. The spirocyclic structure, in particular, is likely to impart a degree of rigidity and influence the compound's reactivity and interaction with other molecules .

Scientific Research Applications

Synthesis and Chemical Reactivity

Enolethers Synthesis and Bipyrimidines :The study on enolethers synthesis demonstrates the accessibility of dialkoxy-3,4-diones through acylation and subsequent reactions to produce bipyrimidines, showcasing synthetic pathways for complex heterocyclic compounds (Effenberger & Barthelmess, 1995).

Hydrogen Bonding and Tautomerism in Acylpyran-diones :Investigation into the structures of acylpyran-diones and related compounds reveals insights into hydrogen bonding and tautomerism, important for understanding chemical reactivity and properties (Hansen, Bolvig, & Kappe, 1995).

Ene Reaction with Tiglic Acid Derivatives :A study on the ene reaction of nitrosoarene and singlet oxygen with tiglic-acid derivatives highlights methods for synthesizing enantiomerically pure nitrogen- and oxygen-functionalized acrylic acid derivatives, indicating potential for creating biologically active compounds (Adam, Degen, Krebs, & Saha-Möller, 2002).

Antibacterial Activity and Synthesis

Synthesis of Isoindole-diones and Antibacterial Activity :Research into alkoxy isoindole-1,3-diones and their antibacterial properties showcases the potential for these compounds in developing new antibacterial agents, highlighting a direct application in pharmaceutical chemistry (Ahmed, Sharma, Nagda, Salvi, & Talesara, 2006).

Photochemistry and Molecular Structures

Photodimerization of Steroid Enones :A study on the solid-state photodimerization of steroid enones demonstrates the photochemical reactivity of certain steroid derivatives, offering insights into the synthesis of complex molecular structures through photochemistry (DellaGreca, Iesce, Previtera, Temussi, Zarrelli, Mattia, & Puliti, 2002).

properties

IUPAC Name |

3-methyl-1-(2-oxopropyl)-7-prop-2-enyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O3/c1-7-8-22-14-15(19-17(22)24-13(5)11(3)12(4)20-24)21(6)18(27)23(16(14)26)9-10(2)25/h7H,1,8-9H2,2-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUZENMVWYJBAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)CC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-(2-oxopropyl)-7-prop-2-enyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-methyl-4-(2-thienyl)-2(1H)-pyrimidinyliden]cyanamide](/img/structure/B2553351.png)

![4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide](/img/structure/B2553352.png)

![2-(3-(4-methoxyphenyl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2553359.png)

![N-1,3-benzodioxol-5-yl-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2553363.png)

![7-(2,5-dimethylphenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2553364.png)

![5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2553367.png)

![N-(4-bromophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2553368.png)